molecular formula C22H29N3O8 B6309196 N-alpha-Boc-N-delta-Z-D-ornithine N-hydroxysuccinimide ester CAS No. 57225-26-0

N-alpha-Boc-N-delta-Z-D-ornithine N-hydroxysuccinimide ester

Cat. No. B6309196
CAS RN: 57225-26-0
M. Wt: 463.5 g/mol
InChI Key: AQJOXCKZJOXIAK-MRXNPFEDSA-N
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Description

“N-alpha-Boc-N-delta-Z-D-ornithine N-hydroxysuccinimide ester” is a compound with the molecular formula C22H29N3O8 and a molecular weight of 463.49 . It appears as a white to off-white powder .


Synthesis Analysis

The synthesis of N-hydroxysuccinimide esters, including “N-alpha-Boc-N-delta-Z-D-ornithine N-hydroxysuccinimide ester”, is a topic of research in the field of chemistry . These compounds are versatile and have been used in various applications, including the formation of conjugates .


Molecular Structure Analysis

The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (2R)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-5- (phenylmethoxycarbonylamino)pentanoate . The InChI key is AQJOXCKZJOXIAK-MRXNPFEDSA-N .


Physical And Chemical Properties Analysis

“N-alpha-Boc-N-delta-Z-D-ornithine N-hydroxysuccinimide ester” is a white to off-white powder . It has a density of 1.3±0.1 g/cm3 .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOXCKZJOXIAK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Orn(Z)-Osu

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